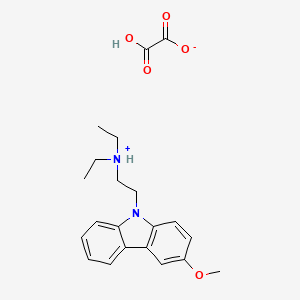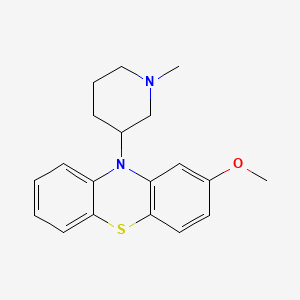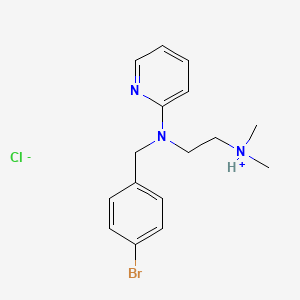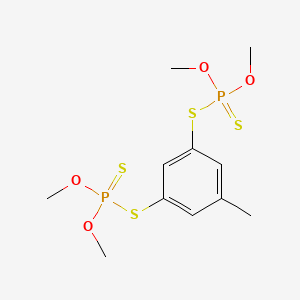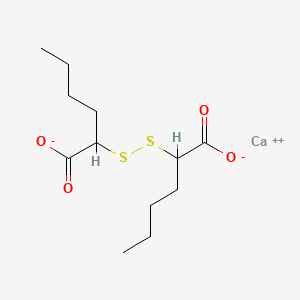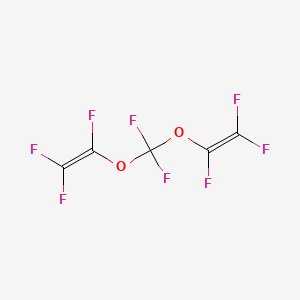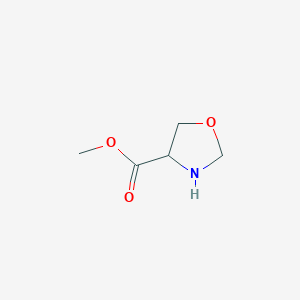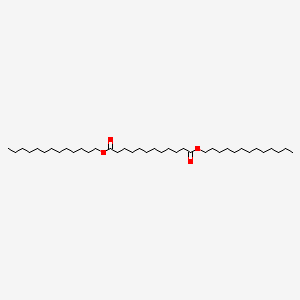
Ditridecyl dodecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditridecyl dodecanedioate is an organic compound with the molecular formula C38H74O4. It is a diester derived from dodecanedioic acid and tridecyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ditridecyl dodecanedioate can be synthesized through esterification reactions. One common method involves the reaction of dodecanedioic acid with tridecyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Dodecanedioic acid+2Tridecyl alcohol→Ditridecyl dodecanedioate+2Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The water produced during the reaction is continuously removed to drive the reaction to completion. This method ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ditridecyl dodecanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanedioic acid and tridecyl alcohol.
Oxidation: Under strong oxidative conditions, the ester bonds in this compound can be cleaved, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Dodecanedioic acid and tridecyl alcohol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
Ditridecyl dodecanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential use in biodegradable materials and as a component in drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of lubricants, coatings, and adhesives due to its stability and desirable physical properties.
Mécanisme D'action
The mechanism of action of ditridecyl dodecanedioate primarily involves its interaction with other molecules through ester bonds. These interactions can influence the physical and chemical properties of the materials in which it is used. For example, in polymer synthesis, this compound can act as a plasticizer, enhancing the flexibility and durability of the polymer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanedioic acid: A dicarboxylic acid used in the synthesis of various esters, including ditridecyl dodecanedioate.
Tridecyl alcohol: An alcohol used in the esterification process to produce this compound.
Uniqueness
This compound is unique due to its specific combination of dodecanedioic acid and tridecyl alcohol, which imparts distinct physical and chemical properties. Its long alkyl chains provide hydrophobic characteristics, making it suitable for applications requiring water resistance and stability.
Propriétés
Numéro CAS |
27742-10-5 |
|---|---|
Formule moléculaire |
C38H74O4 |
Poids moléculaire |
595.0 g/mol |
Nom IUPAC |
ditridecyl dodecanedioate |
InChI |
InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-19-23-27-31-35-41-37(39)33-29-25-21-17-18-22-26-30-34-38(40)42-36-32-28-24-20-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
Clé InChI |
XEEGJDISKZUVQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B13740551.png)
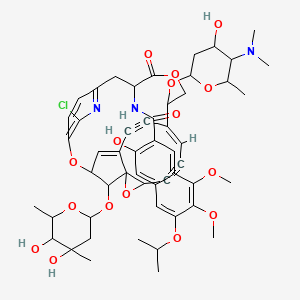
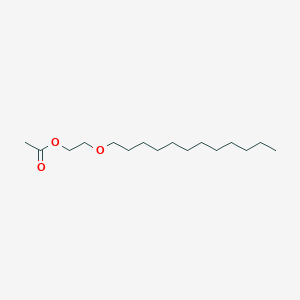
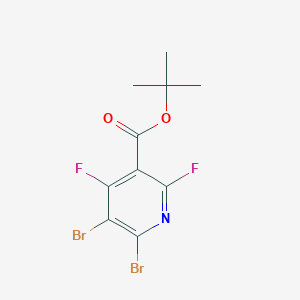
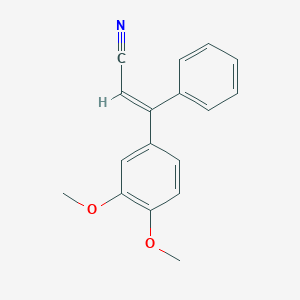
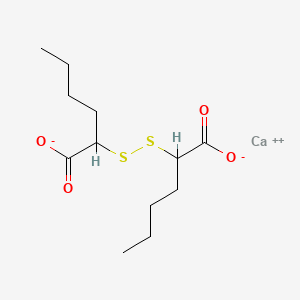
![Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13740595.png)
